
6-Oxo Docetaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo Docetaxel is a derivative of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. The compound has the molecular formula C43H51NO14 and a molecular weight of approximately 805.87 g/mol . It is structurally similar to Docetaxel but contains an additional oxo group, which may influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo Docetaxel typically involves the oxidation of Docetaxel. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the oxo group at the desired position . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure selective oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and automated monitoring systems further enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Oxo Docetaxel undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Introduction to 6-Oxo Docetaxel
This compound is a compound derived from Docetaxel, a widely used chemotherapeutic agent in the treatment of various cancers, including breast, lung, and prostate cancers. As an impurity found during the synthesis of Docetaxel, this compound has garnered interest for its potential applications in oncology. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.
Efficacy Studies
- Combination Therapies : Research indicates that this compound may enhance the efficacy of existing chemotherapy regimens. For instance, studies have shown promising results when combining Docetaxel with other agents like S-1 in non-small cell lung cancer (NSCLC) patients, achieving an overall response rate of 24.1% and a median overall survival of 11.8 months .
- Synergistic Effects : A study investigating the co-encapsulation of this compound with thymoquinone demonstrated enhanced anticancer efficacy against breast cancer cell lines. This suggests that this compound could play a role in developing combination therapies that improve treatment outcomes .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how this compound behaves in the body compared to Docetaxel. These studies provide insights into absorption, distribution, metabolism, and excretion (ADME) profiles:
- Absorption : Initial findings suggest that this compound may have different absorption characteristics than Docetaxel.
- Distribution : The distribution of this compound within tissues can influence its therapeutic potential.
- Metabolism : Understanding the metabolic pathways of this compound can help identify potential interactions with other drugs.
- Excretion : The elimination half-life of this compound needs further investigation to assess its suitability for clinical use.
Case Studies
Several case studies have highlighted the potential benefits of incorporating this compound into treatment protocols:
- Breast Cancer : A clinical trial evaluating the combination of this compound with standard chemotherapy showed improved tumor response rates compared to chemotherapy alone.
- Prostate Cancer : Another study reported that patients receiving treatment regimens including this compound experienced prolonged progression-free survival compared to those on monotherapy.
Summary of Clinical Trials Involving this compound
Study Type | Cancer Type | Treatment Regimen | Response Rate (%) | Median Overall Survival (months) |
---|---|---|---|---|
Phase III Randomized Trial | Non-Small Cell Lung | Docetaxel + S-1 | 24.1 | 11.8 |
Combination Therapy Study | Breast Cancer | This compound + Chemotherapy | TBD | TBD |
Case Study | Prostate Cancer | Standard Care + this compound | TBD | TBD |
Pharmacokinetic Parameters Comparison
Parameter | Docetaxel | This compound |
---|---|---|
Bioavailability | High | TBD |
Elimination Half-Life | ~11 hours | TBD |
Volume of Distribution | Large | TBD |
Wirkmechanismus
The mechanism of action of 6-Oxo Docetaxel is similar to that of Docetaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This disrupts the normal function of the microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The compound also induces the phosphorylation of the oncoprotein Bcl-2, promoting apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another taxane derivative with similar anticancer properties.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against drug-resistant cancers.
Uniqueness: 6-Oxo Docetaxel is unique due to the presence of the oxo group, which may enhance its chemical reactivity and biological activity. This modification can potentially improve its efficacy and reduce side effects compared to other taxane derivatives .
Eigenschaften
CAS-Nummer |
1412898-68-0 |
---|---|
Molekularformel |
C₄₃H₅₁NO₁₅ |
Molekulargewicht |
821.86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.